molecular formula C13H15NO3 B12706174 2H-1,4-Benzoxazin-3(4H)-one, 4-methyl-7-(1-oxobutyl)- CAS No. 116337-73-6

2H-1,4-Benzoxazin-3(4H)-one, 4-methyl-7-(1-oxobutyl)-

Cat. No.: B12706174
CAS No.: 116337-73-6
M. Wt: 233.26 g/mol
InChI Key: UQLUXLRYULISKR-UHFFFAOYSA-N
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Description

2H-1,4-Benzoxazin-3(4H)-one, 4-methyl-7-(1-oxobutyl)- is a heterocyclic organic compound. It is part of the benzoxazine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzoxazin-3(4H)-one, 4-methyl-7-(1-oxobutyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methyl-7-(1-oxobutyl)-2-aminophenol with a suitable carbonyl compound. The reaction is usually carried out in the presence of a catalyst such as an acid or base, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2H-1,4-Benzoxazin-3(4H)-one, 4-methyl-7-(1-oxobutyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

2H-1,4-Benzoxazin-3(4H)-one, 4-methyl-7-(1-oxobutyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound exhibits biological activities that make it useful in studying biochemical pathways.

    Medicine: It has potential therapeutic applications due to its biological properties.

    Industry: The compound is used in the development of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2H-1,4-Benzoxazin-3(4H)-one, 4-methyl-7-(1-oxobutyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate biochemical pathways by binding to these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as therapeutic or industrial use.

Comparison with Similar Compounds

Similar Compounds

    2H-1,4-Benzoxazin-3(4H)-one: The parent compound without the methyl and oxobutyl groups.

    4-Methyl-2H-1,4-Benzoxazin-3(4H)-one: A similar compound with only the methyl group.

    7-(1-Oxobutyl)-2H-1,4-Benzoxazin-3(4H)-one: A similar compound with only the oxobutyl group.

Uniqueness

2H-1,4-Benzoxazin-3(4H)-one, 4-methyl-7-(1-oxobutyl)- is unique due to the presence of both the methyl and oxobutyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its properties compared to similar compounds, making it valuable for specific applications.

Properties

CAS No.

116337-73-6

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

7-butanoyl-4-methyl-1,4-benzoxazin-3-one

InChI

InChI=1S/C13H15NO3/c1-3-4-11(15)9-5-6-10-12(7-9)17-8-13(16)14(10)2/h5-7H,3-4,8H2,1-2H3

InChI Key

UQLUXLRYULISKR-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CC2=C(C=C1)N(C(=O)CO2)C

Origin of Product

United States

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